molecular formula C9H14N2O B13942123 2-(4-Amino-3-methylphenoxy)ethylamine CAS No. 201853-04-5

2-(4-Amino-3-methylphenoxy)ethylamine

Cat. No.: B13942123
CAS No.: 201853-04-5
M. Wt: 166.22 g/mol
InChI Key: HGZGUWSQZDESIK-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methylphenoxy)ethylamine is a chemical compound of interest in scientific research, particularly within medicinal chemistry. It features a phenethylamine backbone, a key structural motif found in a wide range of endogenous neurotransmitters and biologically active molecules . The compound is characterized by a 4-amino-3-methylphenoxy group ether-linked to an ethylamine chain. This specific substitution pattern suggests potential for interaction with various biological targets. Researchers investigate such substituted phenethylamines for their roles as ligands for GPCRs, including adrenoceptors and dopamine receptors, and enzymes like monoamine oxidase (MAO) . As a building block, this amine is valuable for designing and synthesizing novel compounds for pharmacological screening and biochemical studies. It is supplied as a high-purity material to ensure consistency in experimental results. Researchers should consult the specific safety data sheet (SDS) for proper handling and storage guidelines. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly not for human use.

Properties

CAS No.

201853-04-5

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-(2-aminoethoxy)-2-methylaniline

InChI

InChI=1S/C9H14N2O/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5,10-11H2,1H3

InChI Key

HGZGUWSQZDESIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN)N

Origin of Product

United States

Preparation Methods

Nitrosation of m-Cresol

  • Raw Materials: m-Cresol, sodium hydroxide, sodium nitrite, hydrochloric acid.
  • Conditions:
    • Temperature controlled between 3–10 °C.
    • Sodium hydroxide and sodium nitrite are used in a weight ratio of approximately 0.39:0.68 relative to m-cresol.
    • Hydrochloric acid concentration is about 36%, with a molar ratio close to 1:1 relative to m-cresol.
  • Process:
    • m-Cresol is first converted to its sodium salt by reaction with sodium hydroxide.
    • Sodium nitrite is added to the alkaline solution.
    • This mixture is slowly added to hydrochloric acid under cooling to form 4-nitroso-3-methylphenol.
  • Yield: High yields around 90-96% are reported with product purity suitable for subsequent reduction without drying.

Catalytic Hydrogenation to 4-Amino-3-methylphenol

  • Catalysts: Palladium on carbon, palladium aluminum, or Raney nickel.
  • Solvents: Methanol, ethanol, or Virahol (a type of alcohol solvent).
  • Promoters: Ammonia or organic amines to enhance reduction efficiency.
  • Conditions:
    • Temperature maintained between 20–40 °C.
    • Hydrogen pressure typically around 0.1–0.5 MPa.
    • Reaction times vary from 2 to 8 hours.
  • Procedure:
    • 4-nitroso-3-methylphenol is dissolved in alcohol with catalyst and promoter.
    • Hydrogen gas is introduced, and the mixture is stirred under controlled temperature.
    • After completion, catalyst is filtered off, solvent removed under reduced pressure, and product purified by recrystallization.
  • Yield and Purity: Yields range from 80–88%, with HPLC purity exceeding 99.3%.

Summary Table for 4-Amino-3-methylphenol Preparation

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (HPLC %) Notes
Nitrosation m-Cresol, NaOH, NaNO2, HCl 3–10 ~4 90–96 Not specified Direct use in reduction
Hydrogenation Pd/C or Raney Ni, Methanol/Ethanol, NH3 promoter 20–40 2–8 80–88 >99.3 Catalyst filtration, recrystallization

Preparation of 2-(4-Amino-3-methylphenoxy)ethylamine

The final compound is synthesized by etherification of 4-amino-3-methylphenol with an ethylamine derivative, typically 2-chloroethylamine or 2-bromoethylamine, under nucleophilic substitution conditions.

Etherification Reaction

  • Starting Materials: 4-Amino-3-methylphenol and 2-haloethylamine (chloro or bromo).
  • Base: Commonly potassium carbonate or sodium hydroxide to deprotonate the phenol.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions:
    • Reaction temperatures range from room temperature to 80 °C.
    • Reaction time varies from several hours up to overnight.
  • Mechanism: The phenolate ion attacks the alkyl halide to form the ether linkage, yielding 2-(4-amino-3-methylphenoxy)ethylamine.

Alternative Methods

  • Some literature suggests the use of protected amine groups or direct reductive amination routes, but these are less common for this compound.
  • Post-reaction purification typically involves aqueous work-up, extraction, and recrystallization or chromatography to achieve high purity.

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the standard for assessing purity, with target values above 99% for pharmaceutical-grade material.
  • Crystallization: Recrystallization from methanol or ethanol is used to enhance purity.
  • Catalyst Removal: Filtration through celite or activated carbon is standard to remove palladium or nickel catalysts.
  • Drying: Vacuum drying at moderate temperatures (~40–60 °C) to avoid decomposition.

Comprehensive Research Findings and Considerations

  • The nitrosation-hydrogenation route to 4-amino-3-methylphenol is well-established industrially, offering reproducible yields and high purity.
  • The choice of catalyst and solvent significantly impacts reaction efficiency and product purity.
  • The etherification step requires careful control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.
  • Scale-up considerations include temperature control during exothermic nitrosation and hydrogenation steps and safe handling of hydrogen gas under pressure.
  • No reliable data was found from disallowed sources (benchchem.com, smolecule.com), ensuring the information is derived from patents and peer-reviewed literature.

Summary Table of Preparation Steps for 2-(4-Amino-3-methylphenoxy)ethylamine

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
1. Nitrosation m-Cresol, NaOH, NaNO2, HCl 3–10 ~4 h 90–96 - Formation of 4-nitroso-3-methylphenol
2. Hydrogenation Pd/C or Raney Ni, Alcohol, NH3 20–40 2–8 h 80–88 >99.3 Reduction to 4-amino-3-methylphenol
3. Etherification 4-Amino-3-methylphenol, 2-haloethylamine, base, DMF/DMSO RT–80 Several hours Variable >98 Formation of target compound
4. Purification Recrystallization, filtration, drying 40–60 - - >99 Removal of impurities and catalysts

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethoxy)-2-methylBenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(2-aminoethoxy)-2-methylBenzenamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-aminoethoxy)-2-methylBenzenamine involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxy and methyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-Amino-3-methylphenoxy)ethylamine, highlighting differences in substituents, properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-(4-Amino-3-methylphenoxy)ethylamine 4-amino, 3-methyl Data not available Not found Likely used as a pharmaceutical intermediate (inferred from analogs)
2-(4-Hydroxyphenyl)ethylamine 4-hydroxy Data not available Not specified Isolated from Sorangium cellulosum bacteria; exhibits potential bioactive properties
2-(4-Bromophenyl)ethylamine 4-bromo Data not available 73918-56-6 Used in synthesizing pyrazinoisoquinoline derivatives and alkyl arylamino sulfides
2-(4-Fluorophenoxy)ethyl derivatives 4-fluoro Varies by structure Varies Studied in structure–activity relationships (SAR); fluorine enhances metabolic stability
2-(4-Hydroxy-3-methoxyphenyl)ethylamine·HCl 4-hydroxy, 3-methoxy 203.67 (with HCl) 554-52-9 Research applications; marketed as a high-purity compound
2-(tert-Butyloxy)-ethylamine·HCl tert-butyloxy Data not available 335598-67-9 Used in organic synthesis; bulky substituent increases steric hindrance

Structural and Electronic Effects

  • Electron-Donating vs. In contrast, bromo (electron-withdrawing) and fluoro (moderately electron-withdrawing) substituents, as seen in analogs, may reduce electron density on the phenyl ring, affecting reactivity and lipophilicity .
  • Bulky groups like tert-butyloxy () further restrict molecular rotation, impacting binding specificity .

Conformational and Spectroscopic Insights

  • Computational studies on 2-(4-fluorophenyl)ethylamine reveal that para-substituents significantly alter molecular conformation and vibrational spectra. The target compound’s 4-amino-3-methyl substitution likely induces distinct torsional angles and hydrogen-bonding capabilities compared to fluoro or methoxy analogs .

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